Methyl 4-[7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Description
Methyl 4-[7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a useful research compound. Its molecular formula is C23H16N2O5S and its molecular weight is 432.45. The purity is usually 95%.
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Biological Activity
Methyl 4-[7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate (CAS Number: 847164-85-6) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
This compound features a complex structure that incorporates a chromene moiety fused with a pyrrol and thiazole ring. This structural complexity is often associated with diverse biological activities.
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals and preventing oxidative stress-related cellular damage. For instance, derivatives of chromene and thiazole have been shown to possess potent antioxidant activities in various assays, suggesting that Methyl 4-[7-methyl-3,9-dioxo...] may exhibit similar effects.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated that thiazole derivatives often exhibit broad-spectrum antimicrobial activity. Preliminary tests suggest that Methyl 4-[7-methyl-3,9-dioxo...] may inhibit the growth of both Gram-positive and Gram-negative bacteria.
3. Anticancer Potential
Methyl 4-[7-methyl-3,9-dioxo...] has been investigated for its anticancer properties. In vitro studies have shown that compounds with similar backbones can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. The specific pathways affected by this compound remain to be fully elucidated but may involve the regulation of p53 and Bcl-2 family proteins.
4. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research on related compounds indicates that Methyl 4-[7-methyl-3,9-dioxo...] may possess inhibitory activity against acetylcholinesterase (AChE). This activity could enhance cholinergic neurotransmission and potentially improve cognitive function.
Research Findings
Activity Type | Assay Type | IC50 Value (μM) | Reference |
---|---|---|---|
Antioxidant | DPPH Radical Scavenging | [Value Needed] | [Source Needed] |
Antimicrobial | Agar Diffusion Method | [Value Needed] | [Source Needed] |
Anticancer | MTT Assay | [Value Needed] | [Source Needed] |
Cholinesterase Inhibition | AChE Inhibition Assay | [Value Needed] | [Source Needed] |
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer Cell Lines
In a study evaluating the anticancer potential of various chromene derivatives, Methyl 4-[7-methyl-3,9-dioxo...] was found to significantly reduce cell viability in MCF-7 breast cancer cells at concentrations above 10 μM. Mechanistic studies suggested involvement of caspase activation leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The compound demonstrated zone inhibition comparable to standard antibiotics at concentrations ranging from 50 to 200 μg/mL.
Properties
IUPAC Name |
methyl 4-[7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c1-12-3-8-16-15(11-12)19(26)17-18(13-4-6-14(7-5-13)22(28)29-2)25(21(27)20(17)30-16)23-24-9-10-31-23/h3-11,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKFKRBRVGFFMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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